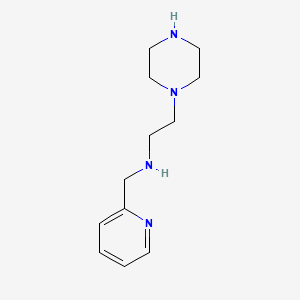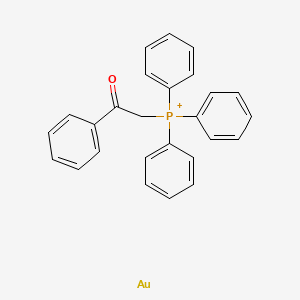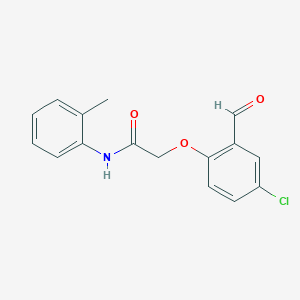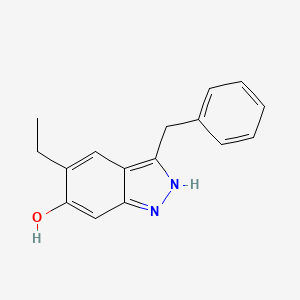
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine is a complex organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a methyl group, a benzyl group, and an oxyethyl group attached to the diazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diazepine Ring: The diazepine ring can be synthesized through a cyclization reaction involving a diamine and a dihalide under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide.
Attachment of the Oxyethyl Group: The oxyethyl group can be attached through an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, strong acids or bases, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic and anticonvulsant.
Clonazepam: Another diazepine with anticonvulsant and anxiolytic properties.
Lorazepam: A diazepine used for its sedative and anxiolytic effects.
Uniqueness
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
75842-92-1 |
|---|---|
Molekularformel |
C22H30N2O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1-methyl-4-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1,4-diazepane |
InChI |
InChI=1S/C22H30N2O/c1-19-9-11-21(12-10-19)22(20-7-4-3-5-8-20)25-18-17-24-14-6-13-23(2)15-16-24/h3-5,7-12,22H,6,13-18H2,1-2H3 |
InChI-Schlüssel |
CTDVPTSYTXVMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


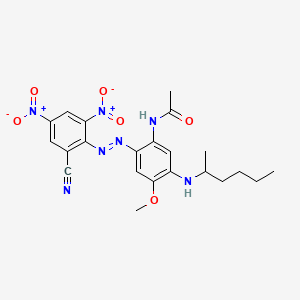

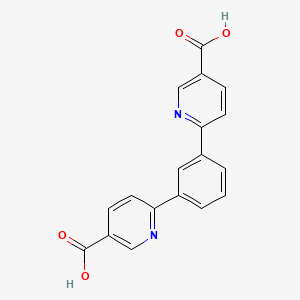
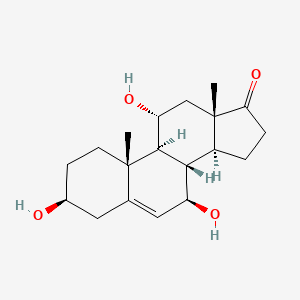
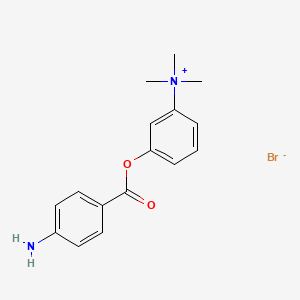

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
